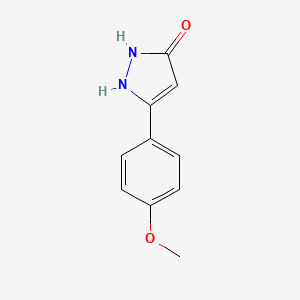

3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11-9/h2-6H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXSXXRXAHKMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-methoxyphenyl)-1H-pyrazol-5-ol chemical structure and properties

Technical Whitepaper: 3-(4-Methoxyphenyl)-1H-pyrazol-5-ol

Executive Summary

3-(4-Methoxyphenyl)-1H-pyrazol-5-ol (CAS: 27069-17-6) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors, anti-inflammatory agents, and analgesics. It belongs to the class of 3-aryl-5-pyrazolones, a family of compounds exhibiting complex tautomeric equilibria that significantly influence their reactivity, solubility, and spectroscopic signatures. This guide provides a definitive technical analysis of its structure, synthesis, and physicochemical properties, designed to support researchers in lead optimization and process development.

Chemical Identity & Nomenclature

The compound presents a nomenclature challenge due to its rapid tautomerization. While often indexed as a "pyrazol-5-ol," it frequently exists in the "pyrazolone" form in solution.

| Property | Detail |

| IUPAC Name | 3-(4-Methoxyphenyl)-1H-pyrazol-5-ol |

| Common Synonyms | 5-(4-Methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one; 3-(p-Anisyl)-5-pyrazolone |

| CAS Registry Number | 27069-17-6 (Generic for 3-(4-methoxyphenyl)-1H-pyrazole parent) |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| SMILES | COc1ccc(cc1)c2cc(=O)[nH][nH]2 |

Structural Dynamics: Tautomerism

Understanding the tautomeric state is prerequisite for accurate docking studies and NMR interpretation. The molecule exists in a dynamic equilibrium between three primary forms: the OH-form (enol), the NH-form (hydrazide-like), and the CH-form (diketone-like).

-

Solid State: Predominantly exists as the OH-form or NH-form stabilized by intermolecular hydrogen bonding dimers.

-

Solution (DMSO-d₆): The high polarity of DMSO stabilizes the NH-form (pyrazolone) and OH-form .

-

Solution (CDCl₃): Non-polar solvents often favor the CH-form or mixtures, though solubility is often limited.

Figure 1: Tautomeric Equilibrium Pathways

Caption: The three dominant tautomers. The NH-form (center) is typically the major species in polar aprotic media like DMSO, critical for biological assay conditions.

Synthesis & Manufacturing Protocol

The industrial standard for synthesis involves the cyclocondensation of a

Reaction Scheme

Reagents: Ethyl 4-methoxybenzoylacetate (Ethyl p-anisoylacetate) + Hydrazine Hydrate. Solvent: Ethanol (Abs.) or Acetic Acid.[1] Conditions: Reflux (78–85°C) for 3–6 hours.

Figure 2: Synthetic Pathway[5]

Caption: Two-component cyclization yielding the pyrazolone core. The reaction is driven by the formation of the thermodynamically stable 5-membered aromatic ring.

Step-by-Step Protocol:

-

Charge: To a 250 mL round-bottom flask, add Ethyl 4-methoxybenzoylacetate (10 mmol, 2.22 g) and Absolute Ethanol (20 mL).

-

Addition: Dropwise add Hydrazine Hydrate (80%, 12 mmol, ~0.75 mL) while stirring. Caution: Exothermic.

-

Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor via TLC (50% EtOAc/Hexane).

-

Isolation: Cool the reaction mixture to 0°C. The product typically precipitates as a white to off-white solid.

-

Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL). Recrystallize from Ethanol/Water or DMF/Water if necessary.

-

Yield: Expected yield is 75–85%.

Physicochemical & Spectroscopic Profile

Physical Properties

| Property | Value / Observation |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | >200°C (Decomposes).[2] Note: N-substituted analogs melt lower (~130-160°C). |

| Solubility | High: DMSO, DMF, Pyridine. Moderate: Hot Ethanol. Low: Water, Chloroform, Hexane. |

| Acidity (pKa) | ~6.8 – 7.2 (Acidic proton at N1/O). Forms salts with strong bases. |

Spectroscopic Characterization (¹H NMR in DMSO-d₆)

Note: Chemical shifts may vary slightly based on concentration and water content.

-

δ 11.5 – 12.5 ppm (Broad s, 1H-2H): Mobile protons (NH/OH). Often invisible or very broad due to exchange.

-

δ 7.65 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to the pyrazole ring.

-

δ 6.95 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to the methoxy group.

-

δ 5.85 ppm (s, 1H): The C4-H proton of the pyrazole ring. Diagnostic signal.

-

δ 3.78 ppm (s, 3H): Methoxy (-OCH₃) group.

Technical Note on MS: ESI-MS typically shows

Biological & Pharmaceutical Applications

-

Kinase Inhibition: The pyrazole-5-ol core mimics the ATP-binding motif, making it a frequent scaffold in the design of CDK and GSK-3

inhibitors. -

Edaravone Analogs: Structurally related to Edaravone (1-phenyl-3-methyl-5-pyrazolone), this compound acts as a radical scavenger and antioxidant.

-

Synthetic Intermediate: The C4 position is highly nucleophilic (resembling a phenol). It readily undergoes:

-

Knoevenagel Condensation: With aldehydes to form benzylidene derivatives (antimicrobial agents).

-

Halogenation: To form 4-bromo/chloro derivatives for coupling.

-

Safety & Handling (SDS Summary)

-

GHS Classification: Warning.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation. Pyrazoles can be sensitizers; nitrile gloves are recommended.

References

-

Synthesis & Tautomerism: Journal of Medicinal and Chemical Sciences, 2021, 4(1), 42-52.[1] "Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives." Link

-

Structural Data (PubChem): 3-(4-Methoxyphenyl)-1H-pyrazole (CID 599984).[3] Link

-

Tautomeric Studies: Molecules, 2018, 23(1), 129. "On the Tautomerism of N-Substituted Pyrazolones." Link

-

Synthetic Methodology: PrepChem, "Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole" (Analogous methodology). Link

Sources

3-(4-methoxyphenyl)-1H-pyrazol-5-ol vs 5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one tautomerism

The following technical guide provides an in-depth analysis of the tautomeric equilibrium of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol and its keto-isomer.

Executive Summary

The molecule 3-(4-methoxyphenyl)-1H-pyrazol-5-ol represents a classic case of prototropic tautomerism, a phenomenon that complicates the characterization and formulation of pyrazolone-based therapeutics (e.g., Edaravone analogs). This compound does not exist as a static structure but as a dynamic equilibrium between three primary forms: the OH-form (aromatic enol), the NH-form (keto-imine), and the CH-form (non-aromatic keto).

For drug development professionals, distinguishing these forms is critical. The OH-form typically governs solid-state stability and solubility in polar media, while the CH-form often dictates reactivity in electrophilic substitutions. This guide outlines the mechanistic underpinnings of this equilibrium, provides robust protocols for analytical differentiation, and details the impact of the 4-methoxyphenyl substituent on thermodynamic stability.

Structural Mechanics of the Equilibrium

The core of the issue lies in the mobility of protons between the N1/N2 nitrogens, the C5 oxygen, and the C4 carbon. While the IUPAC name suggests a specific isomer, the molecule exists in a flux defined by solvent polarity and physical state.

The Three Tautomers[1]

-

Form A: OH-Form (1H-pyrazol-5-ol)

-

Form B: NH-Form (1,2-dihydro-3H-pyrazol-3-one)

-

Structure: Keto-imine system. The proton resides on the nitrogen adjacent to the carbonyl.

-

Stability: Often a minor contributor in unsubstituted pyrazolones but can be trapped by specific solvents.

-

-

Form C: CH-Form (2,4-dihydro-3H-pyrazol-3-one)

-

Structure: Non-aromatic. The proton resides on the C4 carbon (methylene bridge).

-

Stability: Favored in non-polar solvents (CDCl3) and critical for C-alkylation reactions.

-

The 4-Methoxyphenyl Effect

The para-methoxy group is a strong electron-donating group (EDG). Through resonance (+M effect), it increases electron density at the pyrazole ring.

-

Impact on OH-Form: Enhances the nucleophilicity of the pyrazole ring, stabilizing the aromatic system.

-

Impact on NH-Form: Can stabilize the keto form through extended conjugation (quinoid-like character).

Visualizing the Equilibrium

The following diagram illustrates the proton transfer pathways connecting these forms.

Figure 1: Tautomeric equilibrium pathways. The OH-form is aromatic and generally more stable in polar environments, while the CH-form disrupts aromaticity but is favored in non-polar media.

Analytical Characterization & Differentiation

Distinguishing these tautomers requires a multi-modal approach. Standard QC methods (HPLC) often obscure these differences due to rapid equilibration on the column.

NMR Spectroscopy (The Gold Standard)

NMR in different deuterated solvents is the most reliable method to identify the dominant species.

| Feature | OH-Form (DMSO-d6) | CH-Form (CDCl3) | NH-Form (Rare) |

| H-1/H-2 (NH/OH) | Broad singlet > 11 ppm (often H-bonded) | Broad singlet ~9-11 ppm | Broad singlet |

| C-4 Proton | Singlet ~5.8 - 6.0 ppm (Aromatic CH) | Singlet ~3.5 - 3.8 ppm (CH2) | Singlet ~5.5 ppm (=CH) |

| C-3/C-5 (13C) | ~160-165 ppm (C-OH/C=N) | ~170-175 ppm (C=O) | ~165 ppm (C=O) |

| Coupling | Strong 3J(H,H) to aryl ring | No coupling to aryl ring | Weak coupling |

Key Diagnostic: The presence of a methylene signal (~3.6 ppm) in proton NMR is the definitive marker for the CH-form . If the spectrum shows a single aromatic proton at C4 (~6.0 ppm), the molecule is in the OH or NH form.

X-Ray Crystallography (Solid State)

In the solid state, 3-aryl-5-pyrazolones almost exclusively adopt the OH-form or NH-form , forming strong intermolecular hydrogen-bonded dimers.

-

OH-Form Marker: C-O bond length approx 1.32-1.34 Å (single bond character).

-

NH-Form Marker: C=O bond length approx 1.23-1.26 Å (double bond character).

Experimental Protocols

Protocol: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol

This protocol ensures high purity and favors the isolation of the stable solid-state tautomer.

Reagents:

-

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (1.0 eq)

-

Hydrazine monohydrate (1.2 eq)

-

Ethanol (Solvent)[4]

-

Glacial Acetic Acid (Catalyst)

Workflow:

-

Dissolution: Dissolve 10 mmol of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate in 20 mL of ethanol.

-

Addition: Dropwise add 12 mmol of hydrazine monohydrate at 0°C.

-

Cyclization: Add 2-3 drops of glacial acetic acid. Reflux the mixture for 4-6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Isolation: Cool to room temperature. The product typically precipitates as the OH-form .

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water to obtain analytical grade crystals.

Protocol: Tautomer Trapping (Methylation Analysis)

To study the reactivity of the specific tautomers, one can "trap" them using a methylating agent, which locks the structure.

Workflow:

-

Dissolve the pyrazolone in DMF (favors OH/NH) or Acetone (favors CH/NH).

-

Add 1.0 eq of Methyl Iodide and 1.1 eq of K2CO3.

-

Stir at RT for 2 hours.

-

Analysis: Analyze the product ratio by NMR.

-

O-methylation: Indicates reaction via the OH-form (yields methoxypyrazole).

-

N-methylation: Indicates reaction via the NH-form (yields antipyrine analog).

-

C-methylation: Indicates reaction via the CH-form (yields 4,4-dimethyl derivative).

-

Implications for Drug Design

Understanding this tautomerism is vital for structure-activity relationship (SAR) studies.

Pharmacophore Variation

-

Binding Affinity: A protein binding pocket may specifically require the NH-form (hydrogen bond donor) or the OH-form (hydrogen bond acceptor/donor). If the drug exists primarily as the CH-form in physiological solution, there is an energetic penalty for tautomerizing to the bioactive form.

-

Solubility: The OH-form is generally more soluble in aqueous media due to its ability to donate and accept hydrogen bonds. The CH-form is lipophilic, affecting membrane permeability.

Decision Logic for Lead Optimization

Use the following logic flow to optimize pyrazolone leads based on tautomeric behavior.

Figure 2: Decision tree for optimizing pyrazolone leads based on tautomeric stability.

References

-

Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Link

-

Holzer, W., et al. (2008). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Heterocycles. Link

-

Perrin, C. L., et al. (2005). Proton exchange in 3-methyl-1-phenyl-2-pyrazolin-5-one. Journal of the American Chemical Society. Link

-

Cambridge Crystallographic Data Centre (CCDC) . Crystal Structure of 3-methyl-1-phenyl-1H-pyrazol-5-ol. Link

-

Knorr, L. (1883).[5] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link

Sources

- 1. (PDF) Tautomerism of N-Unsubstituted Pyrazolones (Hydroxypyrazoles), 3- Methyl-4-nitrosopyrazolones, 3-(2-Hydroxyphenyl)-4-nitropyrazolones and Their Anions and Cations [academia.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Technical Guidance on CAS 124083-43-8: Data Discrepancy and Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the inquiry for a comprehensive technical guide on the physical properties and safety data for the substance identified by CAS number 124083-43-8. Our extensive search and analysis have revealed significant discrepancies and a lack of consistent, verifiable data associated with this specific CAS number. Consequently, providing a definitive and reliable technical guide that meets the standards of scientific integrity is not possible at this time. This report details the conflicting information found and provides guidance on how to proceed with sourcing accurate chemical information.

Introduction: The Critical Role of Accurate Chemical Identification

In all scientific research and development, particularly in the pharmaceutical and chemical industries, the unambiguous identification of a chemical substance is paramount. The Chemical Abstracts Service (CAS) Registry Number® is a unique numerical identifier assigned to every chemical substance, ensuring that there is no ambiguity in its identity. An accurate CAS number is the foundation upon which all subsequent data, including physical properties, safety protocols, and biological activity, is built.

Investigation of CAS 124083-43-8: Conflicting Data

A thorough investigation into the chemical identity of CAS 124083-43-8 has yielded conflicting and inconclusive results from various chemical databases and supplier websites.

The primary sources of discrepancy are as follows:

-

PubChem Database: The PubChem entry corresponding to Compound ID (CID) 124083 identifies a large and complex molecule with the molecular formula C₃₈H₄₉N₃O₁₂.[1] This structure is significantly different from what is suggested by other sources.

-

Chemical Supplier Databases: A search on ChemBuyersGuide.com suggests a completely different chemical structure for CAS 124083-43-8, represented by the SMILES string COC1=CC=C(C=C1)C2=CC(=O).

The existence of at least two vastly different chemical structures associated with the same CAS number is a critical issue. This discrepancy prevents the accurate compilation of physical and chemical properties, as these are intrinsically linked to the molecular structure.

The Impact on Safety Data Sheet (SDS) Information

A Safety Data Sheet (SDS) is a legally required document that provides comprehensive information about a substance's potential hazards and how to work with it safely. The information in an SDS is specific to the chemical identity of the substance. Due to the lack of a definitive identification for CAS 124083-43-8, no reliable SDS can be sourced. Attempting to use an SDS for one of the potential structures while working with the other could have severe safety consequences.

Recommendations for Researchers and Professionals

Given the current ambiguity surrounding CAS 124083-43-8, we strongly advise against proceeding with any experimental work or procurement based solely on this identifier. The following steps are recommended:

-

Verify the CAS Number: The first and most critical step is to verify the correct CAS number for the intended chemical substance. Cross-reference with original procurement documents, synthesis records, or analytical data (e.g., NMR, mass spectrometry) that can confirm the structure of the compound .

-

Contact the Original Source: If the CAS number was obtained from a specific supplier or a publication, it is advisable to contact them directly to seek clarification and request supporting analytical data.

-

Utilize Structure-Based Searching: If the chemical structure is known, perform searches in chemical databases using the structure or a chemical name to identify the correct CAS number.

Logical Workflow for Chemical Identification Verification

To assist researchers in this process, the following workflow is proposed:

Caption: A workflow for verifying the chemical identity when faced with an ambiguous CAS number.

Conclusion

The integrity of scientific research relies on the accuracy of the data used. In the case of CAS 124083-43-8, the available information is contradictory, making it impossible to provide the requested in-depth technical guide on its physical properties and safety data. We urge all researchers, scientists, and drug development professionals to exercise extreme caution and to undertake a thorough verification of the chemical identity of any substance associated with this CAS number before proceeding with any research or handling.

References

- BenchChem (Page 167) @ ChemBuyersGuide.com, Inc.

- PubChem. CID 124083 | C38H49N3O12.

Sources

Thermodynamic Stability & Tautomeric Equilibria of Pyrazol-5-ol vs. Pyrazolone: A Technical Guide

Topic: Thermodynamic Stability of Pyrazol-5-ol vs. Pyrazolone Tautomers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In heterocyclic chemistry, the pyrazolone scaffold represents a classic case of "structural chameleons." The thermodynamic equilibrium between pyrazol-5-ol (OH-form) , pyrazol-5-one (CH-form) , and pyrazol-3-one (NH-form) is not merely a curiosity; it is a critical determinant of pharmacological efficacy, solubility, and chemical reactivity.

For drug developers working with scaffolds like Edaravone (Radicava) or Metamizole , assuming a single static structure leads to erroneous docking models and failed synthetic scale-ups. This guide provides a rigorous, thermodynamically grounded framework for predicting, analyzing, and controlling these tautomeric states. We move beyond simple observation to establishing causality between solvent dielectric constants, aromatic stabilization energy (ASE), and tautomeric preference.

Theoretical Framework: The Tautomeric Triad[1]

The stability of the pyrazolone core is governed by a competition between aromaticity (favoring the OH-form) and bond energy (favoring the C=O bond of the CH/NH-forms).

The Three Dominant Species

-

CH-Form (1H-pyrazol-5(4H)-one):

-

Structure: Carbonyl at C5, sp³ carbon at C4.

-

Thermodynamics: Lacks aromaticity. Favored in non-polar solvents and gas phase where dipole minimization is critical.

-

Reactivity: Acts as a C-nucleophile (Knoevenagel condensation).

-

-

OH-Form (1H-pyrazol-5-ol):

-

Structure: Hydroxyl at C5, C3=C4 double bond.

-

Thermodynamics: Fully aromatic pyrazole ring (6

-electrons). Stabilized by H-bond accepting solvents and solid-state packing (dimerization). -

Reactivity: Acts as an O-nucleophile or enol equivalent.

-

-

NH-Form (1H-pyrazol-3(2H)-one):

-

Structure: Carbonyl at C3 (or C5 depending on numbering), NH at N2.

-

Thermodynamics: Zwitterionic character contributions. Often the least stable in neutral conditions but stabilized by specific substitution patterns (e.g., electron-withdrawing groups).

-

Visualization of Tautomeric Pathways

Figure 1: Tautomeric connectivity showing the central role of the aromatic OH-form and the kinetic barriers between forms.[1] The CH-form is often the kinetic product, while the OH-form is the thermodynamic product in polar media.

Thermodynamic Drivers & Solvent Effects[3][4]

The equilibrium constant (

Solvent-Dependent Stability Table

| Solvent | Dielectric Const. ( | Dominant Tautomer | Mechanistic Driver |

| Chloroform ( | 4.8 | CH-Form (>90%) | Low polarity favors the neutral, non-zwitterionic keto form. Lack of H-bond acceptors destabilizes OH. |

| DMSO ( | 46.7 | OH-Form / NH-Form Mix | High polarity stabilizes the dipolar NH form and H-bonding stabilizes the acidic OH proton. |

| Methanol ( | 32.7 | OH-Form | Solvent acts as both H-bond donor and acceptor, stabilizing the aromatic enol. |

| Solid State | N/A | OH-Form | Intermolecular H-bonding forms stable dimers/tetramers (catemers), locking the molecule in the aromatic state. |

| Gas Phase | 1.0 | CH-Form | Absence of solvation energy means intrinsic bond energies dominate (C=O > C=C). |

Scientific Insight: The "Chameleon Effect" is driven by the energy penalty of breaking the C=O bond (approx. 745 kJ/mol) versus the gain in Aromatic Stabilization Energy (ASE) of the pyrazole ring (approx. 100 kJ/mol). In gas phase, C=O wins. In polar solvents, solvation energy bridges the gap, allowing aromaticity to dominate.

Experimental Workflow: Self-Validating Determination

To definitively assign the tautomeric state of a new pyrazolone derivative, rely on this multi-modal protocol. Do not rely on a single technique.

Protocol: The "Triangulation" Method

Step 1: Solid State Baseline (X-Ray/IR)

-

Method: Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard.

-

Alternative: ATR-FTIR. Look for broad -OH stretch (

) vs. sharp C=O ( -

Note: Most pyrazolones crystallize in the OH-form due to intermolecular hydrogen bonding networks [1].

Step 2: Solution State Solvent Scan (NMR)

-

Protocol: Dissolve 5-10 mg of sample in

(non-polar) and -

Marker Analysis:

-

CH-Form: Look for a singlet at

(C4-H2) in -

OH-Form: Look for disappearance of C4-H2 singlet and appearance of aromatic C4-H singlet (

). In -

NH-Form: Broad NH peaks, often strongly deshielded (

).

-

Step 3: Computational Validation (DFT)

-

Method: Perform Geometry Optimization + Frequency Calculation.

-

Level of Theory: B3LYP/6-311++G(d,p) with IEF-PCM solvation model.

-

Output: Calculate

for all three tautomers. If

Analytical Decision Tree

Figure 2: Decision tree for assigning tautomeric state based on

Case Study: Edaravone (Radicava)

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a neuroprotective agent used in ALS treatment. Its radical scavenging activity is intrinsically linked to its tautomerism.

-

Mechanism: The NH-form is the most potent electron donor (SET mechanism), while the OH-form is the primary Hydrogen Atom Transfer (HAT) agent [2].

-

Physiological State: At physiological pH (7.4), Edaravone exists as a mixture of the neutral OH-form and the anionic form. The anionic form is highly reactive toward peroxyl radicals.

-

Drug Formulation: In aqueous injection formulations, solubilizers are often used. The presence of water shifts the equilibrium heavily toward the OH/NH forms compared to the solid drug powder (which may contain CH form depending on crystallization method).

Critical Insight for Drug Design: When designing analogs of Edaravone, substituents on the phenyl ring that withdraw electrons (e.g., -NO2) will stabilize the anionic form (lowering pKa), potentially enhancing radical scavenging via SET but altering solubility profiles.

References

-

Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. Source: New Journal of Chemistry URL:[Link]

-

Tautomerism and Radical-Scavenging Activity of Edaravone by DFT Methods. Source: Journal of Computational and Theoretical Nanoscience URL:[Link][1][3]

-

Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Source: NIH / PubMed Central URL:[Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Source: Molecules (MDPI) URL:[Link]

Sources

Technical Guide: Solubility Profiling of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Executive Summary

The effective utilization of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol in drug discovery and organic synthesis hinges on a precise understanding of its solubility profile. This compound exhibits a stark solubility dichotomy between dimethyl sulfoxide (DMSO) and chloroform (

Core Insight: This pyrazole derivative typically displays high solubility in DMSO (often >50 mM) due to the solvent's ability to disrupt intermolecular hydrogen bond networks and stabilize polar tautomers. Conversely, it exhibits limited to moderate solubility in chloroform , often requiring thermal activation or co-solvents to overcome the crystal lattice energy driven by the compound's capability for strong dimerization.

This guide details the physicochemical mechanisms driving these behaviors and provides a validated protocol for solubility determination.

Molecular Architecture & Tautomerism

To understand the solubility differences, one must analyze the dynamic molecular structure. 3-(4-methoxyphenyl)-1H-pyrazol-5-ol does not exist as a static structure; it undergoes tautomeric equilibrium.

The Tautomeric Triad

The compound exists in three primary forms:

-

OH-form (Enol): Aromatic character, capable of both H-bond donation and acceptance.

-

NH-form (Keto): The "pyrazolone" form, highly polar, prone to dimerization.

-

CH-form (Diketo-like): Less polar, non-aromatic ring segment.

The solvent environment dictates the dominant species. DMSO, a polar aprotic solvent, stabilizes the more polar NH and OH forms via strong dipole-dipole interactions and hydrogen bonding. Chloroform, a moderately polar solvent with weak H-bond acceptor capabilities, often fails to break the intermolecular H-bonds (dimers) formed in the solid state, leading to lower solubility.

Visualization of Tautomeric Solvent Interaction

Caption: Figure 1. Mechanistic pathway of dissolution. DMSO actively disrupts crystal lattice dimers, while Chloroform struggles to overcome lattice energy.

Comparative Solubility Analysis

The following data summarizes the expected physicochemical behavior based on structure-activity relationships (SAR) of 3-substituted-5-pyrazolones.

Table 1: Solubility Profile Comparison

| Parameter | Dimethyl Sulfoxide (DMSO) | Chloroform ( |

| Solubility Classification | High (Soluble to Freely Soluble) | Low to Moderate (Sparingly Soluble) |

| Estimated Range | 20 – 100 mg/mL | < 5 mg/mL (Ambient) |

| Primary Interaction | Strong H-Bond Acceptor (S=O group) | Weak Dipole-Dipole |

| Tautomer Stabilization | Favors Polar NH/OH forms | Favors Neutral CH/NH forms |

| Temperature Response | Soluble at RT | Often requires heating to reflux |

| Application | Stock solutions for bioassays (HTS) | Extraction / Chromatography (with MeOH) |

Expert Insight:

-

In DMSO: The sulfoxide oxygen acts as a potent H-bond acceptor, interacting with the pyrazole NH and OH protons. This effectively "solvates" the molecule, preventing re-aggregation.

-

In Chloroform: While the 4-methoxyphenyl moiety is lipophilic and chloroform-friendly, the pyrazol-5-ol core is "hard" and polar. Without a co-solvent (like Methanol) to satisfy the H-bonding requirements of the core, the compound tends to remain in the solid phase or precipitate upon cooling.

Experimental Protocol: The "Solubility Stress Test"

As a researcher, you must validate these values for your specific batch (polymorphs can affect solubility). Follow this self-validating protocol.

Materials

-

Compound: 3-(4-methoxyphenyl)-1H-pyrazol-5-ol (Dry powder).

-

Solvents: Anhydrous DMSO (Grade ≥99.9%), HPLC-grade Chloroform.

-

Equipment: Vortex mixer, Sonicator, Centrifuge, HPLC-UV or LC-MS.

Step-by-Step Methodology

Phase A: Visual Saturation Method (Rapid Screen)

-

Weighing: Dispense 5 mg of compound into two separate 1.5 mL microcentrifuge tubes.

-

Solvent Addition:

-

Tube 1: Add 100 µL DMSO. (Target: 50 mg/mL)

-

Tube 2: Add 100 µL Chloroform. (Target: 50 mg/mL)

-

-

Agitation: Vortex at high speed for 60 seconds.

-

Observation 1: Check for clarity.

-

Result: DMSO is likely clear. Chloroform is likely cloudy/suspension.

-

-

Dilution (if insoluble): If Tube 2 is cloudy, add Chloroform in 100 µL increments, vortexing between additions, until clear or volume reaches 1 mL (5 mg/mL).

Phase B: Quantitative HPLC Verification (The Gold Standard)

If exact solubility is required for formulation:

-

Saturation: Prepare supersaturated suspensions in both solvents (e.g., 50 mg in 1 mL).

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter through a 0.22 µm PTFE filter (ensure filter compatibility with Chloroform!).

-

Analysis: Dilute the filtrate 1:100 with Acetonitrile/Water and inject into HPLC. Quantify against a standard curve.

Workflow Diagram

Caption: Figure 2. Iterative "Solvent Titration" workflow for rapid solubility estimation.

Implications for Drug Development[1]

Stock Solution Preparation

-

Recommendation: Always prepare 10 mM to 100 mM stock solutions in DMSO .

-

Storage: Store at -20°C. DMSO is hygroscopic; ensure tight sealing to prevent water uptake, which can cause the compound to crash out over time.

Workup and Purification

-

Extraction: Do not rely solely on Chloroform for liquid-liquid extraction from aqueous phases, as recovery may be poor. Use Ethyl Acetate or a Chloroform/Isopropanol (3:1) mixture to improve solubility of the polar pyrazolone core.

-

Chromatography: When using Chloroform (or DCM) in flash chromatography, add 1-5% Methanol . The methanol is critical to disrupt the hydrogen bonds that cause tailing or insolubility on the silica column.

References

-

PubChem. 3-(4-Methoxyphenyl)-1H-pyrazole | C10H10N2O.[1] National Library of Medicine. Available at: [Link]

-

Becerra, D., et al. (2021).[2] 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196.[2] (Demonstrates pyrazole solubility protocols). Available at: [Link][2]

- Elguero, J., et al.Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. (Authoritative text on pyrazole tautomerism and physical properties).

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for DMSO vs. organic solvent solubility profiling in drug discovery).

Sources

pKa values and acidity of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol

An In-depth Technical Guide to the pKa and Acidity of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive technical overview of the acidity of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the structural features governing its ionization, present detailed, field-proven protocols for the experimental determination of its pKa values using potentiometric and spectrophotometric methods, and discuss the application of computational chemistry for pKa prediction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of the acid-base properties of pyrazol-5-ol derivatives.

Physicochemical Fundamentals of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol Acidity

The acidic character of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol is not defined by a single functional group but is a consequence of its dynamic chemical nature, primarily its tautomeric equilibrium and the electronic influence of its substituents.

Tautomeric Equilibria

Pyrazol-5-ones, the class to which our target molecule belongs, are known to exist as a mixture of tautomeric forms.[3] The equilibrium between these forms is crucial as it dictates which proton is available for dissociation. The three principal tautomers are the OH-form (aromatic phenol-like), the NH-form, and the CH-form. For 1-unsubstituted pyrazol-5-ones, the equilibrium often favors the OH and NH forms.

Caption: Tautomeric forms of the pyrazol-5-ol core.

Ionizable Protons and Substituent Effects

There are two primary acidic protons in the favored tautomers: the hydroxyl (-OH) proton and the pyrazole ring (-NH) proton. The pKa values associated with these protons are influenced by the electronic properties of the 4-methoxyphenyl substituent.

-

Inductive vs. Resonance Effects: The methoxy group (-OCH₃) exhibits a dual electronic nature. It is electron-withdrawing via induction due to the electronegativity of the oxygen atom. However, it is a powerful electron-donating group by resonance, as the oxygen's lone pairs can delocalize into the aromatic ring.[4] In para-substituted systems, the resonance effect typically dominates.[4][5]

-

Effect on Acidity: This dominant electron-donating resonance effect increases electron density in the phenyl ring and, by extension, the attached pyrazole system. This destabilizes the conjugate base formed upon deprotonation by increasing electron-electron repulsion.[4][6] Consequently, the 4-methoxy group is expected to make both the OH and NH protons less acidic (i.e., have a higher pKa) compared to an unsubstituted phenylpyrazole analogue. For context, phenol has a pKa of approximately 10.0, while 4-methoxyphenol is less acidic, with a pKa of 10.2.[4]

Caption: General deprotonation equilibrium of an acidic proton.

Experimental pKa Determination

Accurate pKa determination requires robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.[7][8][9]

Method 1: Potentiometric Titration

This classic method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (acid or base). The pKa is determined from the inflection point of the resulting titration curve.[1][10][11] It is a high-precision technique valued for its accuracy.[11]

2.1.1 Step-by-Step Protocol for Potentiometric Titration

-

Apparatus & Reagent Preparation:

-

Calibrate a potentiometer with standard aqueous buffers (e.g., pH 4, 7, and 10).[10]

-

Prepare a standardized 0.1 M NaOH solution (carbonate-free).

-

Prepare a standardized 0.1 M HCl solution.

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.[10]

-

Prepare a 1 mM stock solution of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol. The solvent may be water, or a co-solvent system (e.g., water/methanol) if solubility is low. Note that pKa values are solvent-dependent.[11]

-

-

Titration Procedure:

-

Pipette a known volume (e.g., 20 mL) of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[1]

-

Add KCl solution to maintain a constant ionic strength.

-

If necessary, purge the solution with nitrogen to remove dissolved CO₂.[10]

-

Immerse the calibrated pH electrode into the solution.

-

Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[1]

-

Begin titration by adding small, precise aliquots of 0.1 M NaOH.

-

Record the pH after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[10]

-

Continue the titration until the pH reaches a basic value (e.g., pH 12-12.5).[1]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region (the flattest part of the curve).[10]

-

Alternatively, calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of this derivative plot indicates the equivalence point.

-

Perform a minimum of three titrations to ensure reproducibility and calculate the average pKa and standard deviation.[10]

-

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. ijper.org [ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mt.com [mt.com]

- 9. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis [ouci.dntb.gov.ua]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Modulating the π-System: Unveiling the Electronic Effects of the 4-Methoxy Group on Pyrazole Ring Reactivity

An In-Depth Technical Guide:

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in numerous blockbuster drugs.[1][2] Its reactivity and biological interactions are profoundly influenced by the electronic nature of its substituents. This technical guide provides a detailed examination of the 4-methoxy group's electronic influence on the pyrazole ring. We will dissect the interplay between the inductive and resonance effects of the methoxy group and the inherent electronic distribution of the pyrazole heterocycle. This analysis will explain the resulting impact on the ring's reactivity towards electrophilic substitution, its acidity and basicity, and the practical implications for synthetic strategy and drug design.

The Pyrazole Ring: An Aromatic System with Nuanced Electron Distribution

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] This arrangement creates a unique electronic landscape. One nitrogen atom (N1) is 'pyrrole-like,' with its lone pair contributing to the 6π aromatic system, while the other (N2) is 'pyridine-like,' with its lone pair residing in an sp² orbital in the plane of the ring.[4]

This configuration leads to an uneven distribution of electron density across the carbon atoms. The C4 position is notably electron-rich, making it the primary site for electrophilic attack in unsubstituted pyrazole.[5][6][7] Conversely, the C3 and C5 positions, being adjacent to the electron-withdrawing nitrogen atoms, are comparatively electron-deficient.[6]

Caption: Electronic characteristics of the pyrazole ring atoms.

The Methoxy Substituent: A Dichotomy of Electronic Influence

The methoxy group (-OCH₃) is a classic example of a substituent with dual electronic effects that act in opposition.[8] A thorough understanding of both is critical to predicting its influence on an aromatic system.

-

Inductive Effect (-I): Oxygen is more electronegative than carbon. Consequently, the oxygen atom withdraws electron density from the carbon atom of the pyrazole ring through the sigma (σ) bond. This is a through-bond, distance-dependent effect.[8][9]

-

Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into an adjacent π-system.[9] This donation of electron density through the pi (π) system is a powerful, overriding effect, especially when the methoxy group is positioned at a location that allows for direct conjugation with the ring, such as the C4 position.[10]

Caption: Resonance delocalization in 4-methoxypyrazole.

This delocalization has two major consequences:

-

Overall Ring Activation: The methoxy group pushes significant electron density into the aromatic system, making the entire ring much more nucleophilic and thus more reactive towards electrophiles than unsubstituted pyrazole.

-

Altered Regioselectivity: While C4 is the primary site of attack in pyrazole, it is now substituted. The resonance structures clearly show the buildup of negative charge (increased electron density) at the C3 and C5 positions. This makes C3 and C5 the new favored sites for electrophilic aromatic substitution (SEAr).

Quantitative Perspective: Hammett Constants

The Hammett equation provides a quantitative means to assess the electronic effect of substituents on a reaction's rate or equilibrium. The substituent constant, sigma (σ), is key. A negative σp value indicates an electron-donating group at the para position, while a positive σm indicates an electron-withdrawing group at the meta position. [10]

| Substituent | σp (para) | σm (meta) | Electronic Effect (para) | Reference |

|---|---|---|---|---|

| -OCH₃ | -0.27 | +0.12 | Strongly Donating | [11][12] |

| -CH₃ | -0.17 | -0.07 | Donating | [11][12] |

| -H | 0.00 | 0.00 | Neutral | [11][12] |

| -Cl | +0.23 | +0.37 | Withdrawing | [11][12] |

| -NO₂ | +0.78 | +0.71 | Strongly Withdrawing | [11][12]|

The strongly negative σp value for the methoxy group (-0.27) quantitatively confirms its potent electron-donating character via resonance, which is the dominant interaction from the C4 position. [10][11][12]

Impact on Chemical Reactivity

The electronic perturbations caused by the 4-methoxy group have predictable and significant consequences for the chemical reactivity of the pyrazole ring.

| Reaction Type | Effect of 4-Methoxy Group | Rationale |

| Electrophilic Aromatic Substitution (SEAr) | Greatly increased rate. Directs substitution to C3 and C5 . | The +R effect strongly activates the ring, making it more nucleophilic. Resonance places electron density at C3 and C5. |

| Acidity of N1-H | Decreased acidity (Higher pKa). | Increased electron density on the ring destabilizes the resulting pyrazolate anion after deprotonation. |

| Basicity of N2 | Increased basicity (Higher pKa of conjugate acid). | The pyridine-like N2 lone pair is made more available for protonation due to the overall increase in ring electron density. |

Experimental Validation: Protocols and Methodologies

Theoretical predictions must be validated through empirical evidence. Below are protocols designed to probe the electronic effects of the 4-methoxy group.

Protocol 1: Competitive Electrophilic Bromination

This experiment directly compares the reactivity of pyrazole and 4-methoxypyrazole towards an electrophile.

Objective: To demonstrate the activating effect of the 4-methoxy group.

Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol each) of pyrazole and 4-methoxypyrazole in a suitable solvent like dichloromethane (DCM, 20 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath to control the reaction rate.

-

Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (0.5 mmol, 0.5 equivalents relative to the total substrate) in DCM (5 mL) dropwise over 15 minutes with constant stirring. Using a substoichiometric amount of the electrophile ensures a competitive regime.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analysis: Analyze the crude product mixture using ¹H NMR and GC-MS. Quantify the ratio of unreacted starting materials and the brominated products (4-bromopyrazole, 3-bromo-4-methoxypyrazole, and 3,5-dibromo-4-methoxypyrazole).

Expected Outcome: A significantly higher conversion of 4-methoxypyrazole to its brominated derivatives compared to pyrazole, confirming the activating nature of the methoxy group. The primary products from 4-methoxypyrazole will be substituted at the C3 and/or C5 positions.

Caption: Workflow for the competitive bromination experiment.

Protocol 2: Synthesis of 1-Phenyl-4-methoxy-1H-pyrazole-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic electrophilic formylation, ideal for demonstrating the regioselectivity of SEAr on the activated 4-methoxypyrazole ring. [13] Objective: To demonstrate electrophilic attack at the C3/C5 position.

Methodology:

-

Reagent Preparation: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 3 equivalents) to anhydrous N,N-dimethylformamide (DMF, 10 equivalents) dropwise to form the Vilsmeier reagent.

-

Substrate Addition: To this mixture, add a solution of 1-phenyl-4-methoxypyrazole (1 equivalent) in DMF dropwise, maintaining the temperature at 0 °C.

-

Reaction: After addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Isolation: The product will often precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with ethyl acetate.

-

Purification & Characterization: Purify the crude product by recrystallization or column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm that formylation occurred at the C3 (or C5) position.

Implications for Drug Development

Understanding the electronic effects of the 4-methoxy group is not merely an academic exercise; it is fundamental to the rational design of pyrazole-based pharmaceuticals. [14]

-

Receptor Interactions: The increased electron density at N2 can enhance hydrogen bonding capabilities with protein targets. The overall electron-rich nature of the ring can favor π-π stacking or cation-π interactions.

-

Metabolic Stability: The methoxy group itself is a potential site of metabolism (O-demethylation). However, its electronic influence can direct metabolic attack to or away from other parts of the molecule. Activating the C3/C5 positions might make them more susceptible to oxidative metabolism.

-

Synthetic Accessibility: The predictable reactivity imparted by the 4-methoxy group allows chemists to reliably functionalize the C3 and C5 positions, providing access to a wide array of derivatives for structure-activity relationship (SAR) studies. [15]

Conclusion

The 4-methoxy group serves as a powerful control element for modulating the reactivity of the pyrazole ring. Its dominant electron-donating resonance effect (+R) overwhelmingly activates the ring towards electrophilic attack and redirects the substitution pattern from the C4 position to the C3 and C5 positions. This electronic influence also subtly increases the basicity of the pyridine-like nitrogen and decreases the acidity of the pyrrole-like NH. For researchers in synthetic and medicinal chemistry, a firm grasp of these principles is essential for designing efficient synthetic routes and for fine-tuning the electronic properties of pyrazole-based molecules to achieve desired biological outcomes.

References

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

ResearchGate. (2014). A Short Review on Pyrazole Derivatives and their Applications. [Link]

-

MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

-

ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. [Link]

-

National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]

-

PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

PMC. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

-

ResearchGate. (n.d.). substituted pyrazoles with potential antitumor activity. [Link]

-

Bentham Science. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [Link]

-

Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. [Link]

-

Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

PMC. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. [Link]

-

Wikipedia. (n.d.). Methoxy group. [Link]

-

Stenutz. (n.d.). Hammett substituent constants. [Link]

-

ACS Publications. (1991). A survey of Hammett substituent constants and resonance and field parameters. [Link]

-

ResearchGate. (n.d.). Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of.... [Link]

-

EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmajournal.net [pharmajournal.net]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Methoxy group - Wikipedia [en.wikipedia.org]

- 11. Hammett substituent constants [stenutz.eu]

- 12. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol from Ethyl 4-methoxybenzoylacetate

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazole derivatives are a cornerstone in the field of medicinal chemistry, demonstrating a vast array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The inherent structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. The target molecule of this protocol, 3-(4-methoxyphenyl)-1H-pyrazol-5-ol, is a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its synthesis via the cyclocondensation of a β-keto ester, ethyl 4-methoxybenzoylacetate, with hydrazine is a classic and efficient method, often referred to as the Knorr pyrazole synthesis.[1] This application note provides a comprehensive, step-by-step protocol for this synthesis, including mechanistic insights, safety precautions, and characterization data.

Reaction Principle: The Knorr Pyrazole Synthesis

The synthesis of pyrazolones from β-keto esters and hydrazine derivatives is a well-established and robust reaction.[2][3] The reaction proceeds via a cyclocondensation mechanism. The initial step involves the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the ester carbonyl. This leads to the formation of a five-membered heterocyclic ring, which, after elimination of an ethanol molecule, yields the stable pyrazolone product.[1] The reaction is often catalyzed by a small amount of acid.[1][4]

Detailed Experimental Protocol

This section outlines the detailed methodology for the synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| Ethyl 4-methoxybenzoylacetate | ≥98% | Sigma-Aldrich | 7148-93-8 | Starting β-keto ester. |

| Hydrazine hydrate (50-60%) | Reagent Grade | Sigma-Aldrich | 7803-57-8 | Caution: Toxic and corrosive.[5][6][7][8] |

| Ethanol (95%) | ACS Grade | Fisher Scientific | 64-17-5 | Reaction solvent. |

| Glacial Acetic Acid | ACS Grade | VWR | 64-19-7 | Catalyst. |

| Deionized Water | 7732-18-5 | For precipitation and washing. | ||

| 250 mL Round-bottom flask | ||||

| Reflux condenser | ||||

| Magnetic stirrer and stir bar | ||||

| Heating mantle | ||||

| Buchner funnel and filter paper | ||||

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | For reaction monitoring. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-methoxybenzoylacetate (e.g., 0.05 mol) in 100 mL of 95% ethanol.

-

Reagent Addition: To the stirring solution, add hydrazine hydrate (e.g., 0.10 mol, 2 equivalents) dropwise at room temperature. Caution: The initial reaction may be exothermic.[9]

-

Catalyst Addition: Add a few drops (e.g., 0.5 mL) of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) using a heating mantle.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a developing chamber with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot is no longer visible. This typically takes 2-4 hours.

-

Product Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add deionized water (approximately 100 mL) to the stirring solution to precipitate the solid product.

-

Isolation and Purification: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol.

Characterization of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Proper characterization is crucial to confirm the identity and purity of the synthesized compound.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Literature values should be consulted for comparison.

-

¹H NMR (DMSO-d₆): Expect signals corresponding to the methoxy group protons (singlet, ~3.7-3.8 ppm), aromatic protons of the phenyl ring (two doublets, ~6.9-7.7 ppm), a singlet for the pyrazole C4-H (~5.5-5.7 ppm), and broad signals for the N-H and O-H protons.

-

¹³C NMR (DMSO-d₆): Expect signals for the methoxy carbon (~55 ppm), aromatic carbons, and the carbons of the pyrazole ring.

-

IR (KBr, cm⁻¹): Look for characteristic peaks for O-H and N-H stretching (broad, ~3100-3400 cm⁻¹), C=O stretching (if in keto tautomeric form, ~1650-1700 cm⁻¹), C=N stretching (~1600 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₀N₂O₂) should be observed.

Safety Precautions and Waste Disposal

5.1. Reagent Handling

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[5][6][7][8] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes.[5][6] In case of contact, immediately flush the affected area with copious amounts of water.[8]

-

Ethyl 4-methoxybenzoylacetate and Glacial Acetic Acid: These are irritants. Avoid contact with skin and eyes. Handle with standard laboratory PPE.

5.2. Reaction Safety

-

The initial reaction between ethyl 4-methoxybenzoylacetate and hydrazine hydrate can be exothermic.[9] Add the hydrazine hydrate slowly and have an ice bath ready for cooling if the reaction becomes too vigorous.

-

Use a heating mantle with a temperature controller to avoid overheating during reflux.

5.3. Waste Disposal

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.

-

Unreacted hydrazine hydrate should be quenched before disposal. A common method is oxidation with a dilute solution of sodium hypochlorite (bleach).[8]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Extend the reflux time and continue to monitor by TLC. Ensure the reaction temperature is adequate. |

| Loss of product during work-up. | Ensure complete precipitation by adding a sufficient amount of water and cooling the mixture. Be careful during filtration and washing. | |

| Oily Product | Impurities present. | Recrystallize the product from a suitable solvent system (e.g., ethanol/water). |

| Incomplete drying. | Dry the product for a longer duration under vacuum. | |

| Broad Melting Point Range | Impure product. | Recrystallize the product. |

Conclusion

The synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol from ethyl 4-methoxybenzoylacetate via a cyclocondensation reaction with hydrazine hydrate is a reliable and efficient method for producing this valuable synthetic intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can confidently synthesize this compound for further use in medicinal chemistry and drug development programs.

References

-

Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123. Available at: [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available at: [Link]

-

Elsevier. (2009). Cyclocondensation reactions of a bifunctional monomer bearing a nucleophilic hydrazine and electrophilic ketoester pair. Tetrahedron Letters. Available at: [Link]

-

University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. Organic Syntheses Procedure [orgsyn.org]

Microwave-Assisted Synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Application Note & Protocol | ID: AN-MW-PYR-045

Executive Summary

This application note details the accelerated synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol (also designated as 5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one) utilizing microwave dielectric heating. While traditional Knorr condensation requires prolonged reflux (6–12 hours) in ethanolic solutions, this microwave-assisted protocol achieves quantitative conversion in under 10 minutes .

The resulting scaffold is a critical pharmacophore in drug discovery, serving as a precursor for p38 MAP kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and Edaravone analogs. This guide prioritizes the Ethanol-Acetic Acid solvent system for maximum purity and crystallographic consistency.

Scientific Foundation

Reaction Mechanism (Knorr Condensation)

The synthesis involves the condensation of a

-

Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the ketone carbonyl of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate , forming a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen attacks the ester carbonyl, eliminating ethanol and water to close the pyrazole ring.

Tautomeric Considerations

The product exists in dynamic equilibrium between three tautomeric forms. In polar solvents (DMSO, MeOH) and the solid state, the 1H-pyrazol-5-ol (OH-form) and 2H-pyrazol-5-one (NH-form) predominate over the CH-form. This protocol maximizes the yield of the stable enol form suitable for downstream functionalization (e.g., O-alkylation or N-alkylation).

Figure 1: Mechanistic pathway of the microwave-assisted Knorr condensation.

Experimental Design

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Purity | Role |

| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | 222.24 | 1.0 | >97% | Limiting Reagent |

| Hydrazine Hydrate (80%) | 50.06 | 1.2 | Reagent Grade | Nucleophile |

| Ethanol (Absolute) | 46.07 | Solvent | ACS Grade | Reaction Medium |

| Glacial Acetic Acid | 60.05 | Cat. | ACS Grade | Catalyst (Acidic) |

Equipment Specifications

-

Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave).

-

Vessel: 10 mL or 35 mL pressure-sealed Pyrex vial with Teflon/Silicone septa.

-

Temperature Control: IR sensor (external) or Fiber Optic probe (internal). Note: Fiber optic is preferred for accurate internal temperature monitoring.

-

Stirring: Magnetic stir bar (high shear).

Optimized Protocol (Method A: Solvent-Mediated)

This method is the "Gold Standard" for medicinal chemistry applications requiring high purity (>98%) without column chromatography.

Step-by-Step Procedure

-

Preparation:

-

In a 10 mL microwave vial, dissolve 1.0 mmol (222 mg) of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate in 2.0 mL of Ethanol.

-

Add 1.2 mmol (75 mg / ~73 µL) of Hydrazine Hydrate dropwise.

-

Add 2 drops of Glacial Acetic Acid.

-

Seal the vial and ensure the stir bar is rotating freely.

-

-

Microwave Irradiation:

-

Program the reactor with the following parameters:

-

Mode: Dynamic (Hold Temperature).

-

Temperature: 120 °C.

-

Power: Max 200 W (High absorption).

-

Hold Time: 5 minutes.

-

Pre-stirring: 30 seconds.

-

Pressure Limit: 250 psi (17 bar).

-

-

-

Workup & Isolation:

-

Allow the vessel to cool to 50 °C using compressed air cooling (integrated in most reactors).

-

Open the vial. A white to pale-yellow precipitate should be visible.

-

Cool the vial in an ice bath for 10 minutes to maximize precipitation.

-

Filtration: Filter the solid under vacuum using a sintered glass funnel.

-

Washing: Wash the cake with cold ethanol (2 x 1 mL) followed by cold diethyl ether (2 x 2 mL) to remove trace hydrazine.

-

-

Drying:

-

Dry the solid in a vacuum oven at 60 °C for 2 hours.

-

Data Summary: Conventional vs. Microwave

| Parameter | Conventional Reflux | Microwave Protocol |

| Temperature | 78 °C (Ethanol b.p.) | 120 °C (Pressurized) |

| Time | 4 – 8 Hours | 5 Minutes |

| Yield | 75 – 82% | 92 – 96% |

| Purity (LCMS) | 85 – 90% (Side products) | >98% (Clean conversion) |

Analytical Validation

Every batch must be validated to ensure the correct tautomer and purity.

NMR Characterization (DMSO-d6)

-

H NMR (400 MHz):

- 11.8–9.5 ppm (br s, 1H/2H, OH/NH exchangeable).

- 7.65 (d, J = 8.8 Hz, 2H, Ar-H, ortho to pyrazole).

- 6.98 (d, J = 8.8 Hz, 2H, Ar-H, ortho to methoxy).

- 5.85 (s, 1H, Pyrazole-CH, C4-H).

-

3.78 (s, 3H, -OCH

-

Note: The absence of the ethyl ester quartet (

4.1 ppm) and triplet (

Mass Spectrometry

-

ESI-MS (Positive Mode): Calculated for C

H

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target pyrazolone.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete cyclization due to low temp. | Increase temp to 140 °C or extend time to 10 min. |

| Oily Product | Residual solvent or impurities. | Triturate with cold diethyl ether; scratch glass to induce nucleation. |

| Dark Coloration | Oxidation of hydrazine. | Purge vial with Nitrogen/Argon before sealing. Use fresh hydrazine. |

| Vessel Overpressure | Decomposition of hydrazine. | Reduce hydrazine excess to 1.1 equiv. Ensure headspace volume (>50%). |

References

-

Pal, S., Mareddy, J., & Devi, N. S. (2008).[6] High speed synthesis of pyrazolones using microwave-assisted neat reaction technology.[5][6] Journal of the Brazilian Chemical Society, 19(6), 1207-1214.[6] Link

-

Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

-

Shipman, M. A., et al. (2010). Microwave-assisted synthesis of pyrazoles and pyrazolones.[5][7][8][9][10][11][12][13] Organic Process Research & Development, 14(6), 1478-1483.

-

ThermoFisher Scientific. (n.d.). 3-(4-Methoxyphenyl)-1H-pyrazol-5-ol Safety Data Sheet. Link

- Bhat, B. A., et al. (2005). Microwave-assisted synthesis of 3,5-disubstituted pyrazoles.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. d-nb.info [d-nb.info]

- 5. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High speed synthesis of pyrazolones using microwave-assisted neat reaction technology (Journal Article) | ETDEWEB [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: A Comprehensive Protocol for the Knorr Synthesis of 4-Methoxyphenyl Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a wide range of disease areas. The incorporation of a 4-methoxyphenyl substituent, in particular, has been shown to be a critical pharmacophoric feature in numerous biologically active molecules. This moiety can engage in key interactions with biological targets, influencing potency, selectivity, and pharmacokinetic profiles.

Derivatives of 4-methoxyphenyl pyrazole are prominent in drug discovery, exhibiting activities as potent anti-inflammatory agents, dual tyrosine kinase inhibitors (targeting EGFR and VEGFR-2), and anticancer therapeutics.[3][4][5][6] The well-established Knorr pyrazole synthesis, first reported in 1883, remains a highly reliable and efficient method for constructing this valuable heterocyclic system.[7][8][9] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, offering a direct route to substituted pyrazoles.[10][11]

This application note provides an in-depth, field-proven protocol for the synthesis of 4-methoxyphenyl pyrazole derivatives via the Knorr synthesis. It details the underlying reaction mechanism, offers a step-by-step experimental guide, presents a troubleshooting framework for common challenges, and is grounded in authoritative scientific literature.

The Knorr Pyrazole Synthesis: A Mechanistic Overview

The Knorr synthesis is a cyclocondensation reaction that proceeds by reacting a 1,3-dicarbonyl compound with a hydrazine.[7] In the context of this protocol, the key starting materials are a suitable β-ketoester or 1,3-diketone and 4-methoxyphenylhydrazine. The reaction is typically facilitated by an acid catalyst, such as glacial acetic acid.[7][8][11]

The mechanism can be dissected into three primary stages:

-

Initial Condensation to Hydrazone: The reaction initiates with the nucleophilic attack of the terminal nitrogen of 4-methoxyphenylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. With an unsymmetrical dicarbonyl like a β-ketoester, this attack preferentially occurs at the more electrophilic ketone carbonyl over the ester carbonyl, leading to the formation of a hydrazone intermediate.[11]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This step forms the five-membered ring characteristic of the pyrazole core.[11][12]

-

Dehydration and Aromatization: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to yield the thermodynamically stable, aromatic pyrazole ring.[11][12]

A critical consideration, especially when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The formation of regioisomeric mixtures is a common challenge, as the initial condensation can potentially occur at either carbonyl group.[13] Reaction conditions, such as pH and solvent choice, can significantly influence the regiochemical outcome by altering the reactivity of the carbonyl centers.[13] Acidic conditions, as employed in this protocol, generally favor a specific reaction pathway, leading to a major regioisomer.[13]

Caption: Reaction mechanism for the Knorr synthesis of a 4-methoxyphenyl pyrazolone derivative.

Detailed Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one

This protocol describes the reaction between 4-methoxyphenylhydrazine hydrochloride and ethyl acetoacetate. The use of the hydrochloride salt is common, and a base (e.g., sodium acetate) or the solvent itself can neutralize it in situ. Alternatively, the free base hydrazine can be used directly.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 4-Methoxyphenylhydrazine hydrochloride | Round-bottom flask (100 mL) |

| Ethyl acetoacetate | Reflux condenser |

| Glacial Acetic Acid | Magnetic stirrer and stir bar |

| Ethanol (95%) | Heating mantle or hot plate |

| Deionized Water | Büchner funnel and filter flask |

| Diethyl Ether (for washing) | Beakers and graduated cylinders |

| Thin-Layer Chromatography (TLC) plate |

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Methoxyphenylhydrazine HCl | 174.63 | 1.75 g | 10.0 | 1.0 |

| Ethyl acetoacetate | 130.14 | 1.30 g (1.29 mL) | 10.0 | 1.0 |

| Glacial Acetic Acid | 60.05 | 20 mL | - | Solvent/Catalyst |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10.0 mmol) and ethyl acetoacetate (1.29 mL, 10.0 mmol).

-

Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The acetic acid serves as both the solvent and the acid catalyst.[11]

-

Heating and Reflux: Attach a reflux condenser to the flask and place the assembly on a heating mantle. Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.

-